5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide

Description

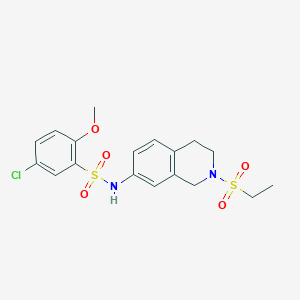

5-Chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 1,2,3,4-tetrahydroisoquinoline scaffold. The molecule features a 5-chloro-2-methoxyphenyl group on the sulfonamide moiety and an ethylsulfonyl substituent on the tetrahydroisoquinoline nitrogen. The ethylsulfonyl group may enhance solubility or target binding compared to simpler analogs, while the tetrahydroisoquinoline core could influence pharmacokinetics or receptor interactions .

Properties

IUPAC Name |

5-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-9-8-13-4-6-16(10-14(13)12-21)20-28(24,25)18-11-15(19)5-7-17(18)26-2/h4-7,10-11,20H,3,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIXMBFTTIMSID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar sulfonyl-containing compounds have been found to inhibit certain enzymes such as glycogen phosphorylase

Mode of Action

Based on the structure and properties of similar compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function. This interaction could lead to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

Similar compounds have been found to impact glucose metabolism, specifically by inhibiting glycogen phosphorylase, an enzyme that plays a crucial role in glycogenolysis. This could potentially lead to downstream effects such as altered energy metabolism within cells.

Pharmacokinetics

Similar compounds have been found to have high blood-brain barrier permeability, suggesting potential distribution within the central nervous system. The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.

Result of Action

Similar compounds have been found to have protective effects against hypoxic-ischemic brain injury by improving cell viability and reducing intracellular glucose content and post-ischemic reactive oxygen species (ros) levels. They could also reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis.

Biological Activity

5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H20ClN3O4S3

- Molecular Weight : 423.02 g/mol

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Notably, it exhibits:

- Antineoplastic Activity : Research indicates that derivatives of tetrahydroisoquinoline structures can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

- Ferroptosis Inhibition : Some studies suggest that compounds with similar structures may inhibit ferroptosis, a form of regulated cell death associated with various diseases including neurodegenerative disorders and cancer .

The mechanism by which this compound exerts its effects involves:

- Receptor Modulation : It may act as a selective antagonist at certain receptors, influencing pathways related to inflammation and pain.

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes involved in metabolic processes.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Tetrahydroisoquinoline Derivative : Starting from appropriate precursors like 2-aminopropyl derivatives.

- Sulfonation Reaction : Introducing the sulfonamide functionality through chlorosulfonic acid treatment.

- Chlorination and Ethylsulfonyl Group Introduction : Using chlorinating agents to incorporate the chloro group.

Case Study 1: Anticancer Properties

A study published in Cancer Letters highlighted the efficacy of tetrahydroisoquinoline derivatives in inhibiting cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| PC-3 | 15.0 |

Case Study 2: Neuroprotective Effects

In a neuropharmacological assessment, compounds structurally similar to this compound were found to protect neuronal cells from oxidative stress-induced damage. The study indicated a reduction in markers of oxidative stress and improved cell viability .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide exhibit promising anticancer properties. For instance, studies on sulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These compounds typically demonstrate IC50 values in the range of 7–36 µM, indicating their potential as effective chemotherapeutic agents .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have been crucial in understanding the biological activity of sulfonamide derivatives. Modifications to the molecular structure can enhance lipophilicity and improve binding affinity to biological targets. For example, the introduction of specific substituents on the tetrahydroisoquinoline scaffold has been associated with increased potency against cancer cell lines .

Antimicrobial Properties

Compounds related to this compound have also been evaluated for their antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of mycobacterial, bacterial, and fungal strains. Some derivatives showed comparable or superior activity compared to established antibiotics like isoniazid and ciprofloxacin .

Drug Development

This compound is being explored for formulation into various drug delivery systems. Its properties allow for the development of targeted therapies that can minimize side effects while maximizing therapeutic efficacy.

Patent Literature

Numerous patents have been filed regarding the synthesis and application of tetrahydroisoquinoline derivatives in pharmaceuticals. These documents provide insights into the synthetic routes and potential therapeutic uses of such compounds .

Case Studies

Comparison with Similar Compounds

Target Compound

- Core: Tetrahydroisoquinoline fused with a benzenesulfonamide.

- Key Substituents: 5-Chloro-2-methoxyphenyl on sulfonamide. Ethylsulfonyl group on tetrahydroisoquinoline.

Analog 1 : (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)

- Core: Quinoline instead of tetrahydroisoquinoline.

- Key Substituents: 4-Methoxystyryl group on quinoline. 8-hydroxyquinoline and 4-methoxybenzenesulfonamide.

- Functional Implication: The quinoline core and styryl substituent may enhance π-π stacking interactions, while the hydroxyl group could influence hydrogen bonding.

Analog 2 : N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Core : Simple benzenesulfonamide without fused heterocycles.

- Key Substituents :

- 5-Chloro-2-methoxyphenyl directly attached to sulfonamide.

Analog 3 : 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide

- Core : 1,3,4-Oxadiazole ring linked to sulfanyl acetamide.

- Key Substituents :

- Sulfanyl acetamide group instead of sulfonamide.

- Functional Implication : The oxadiazole and sulfanyl groups may confer redox activity or metal-binding properties.

Key Research Findings and Implications

- Target vs. Analog 1: The tetrahydroisoquinoline scaffold in the target compound may offer better metabolic stability than quinoline-based IIIa, which is prone to oxidative degradation .

- Target vs. Analog 2 : The ethylsulfonyl group likely improves solubility and target affinity compared to the unsubstituted sulfonamide in Analog 2 .

- Target vs. Analog 3 : The absence of oxadiazole in the target compound may reduce redox-related toxicity but limit metal-binding capabilities .

Q & A

Q. What are the critical synthetic steps for preparing 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide, and what parameters require optimization?

The synthesis involves three key stages: (1) formation of the tetrahydroisoquinoline core via Bischler-Napieralski cyclization, (2) sulfonylation at the 7-position using 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), and (3) ethylsulfonyl group introduction via nucleophilic substitution. Critical parameters include temperature control during cyclization (60–80°C for 8–12 hours) and stoichiometric precision in sulfonylation (1.2–1.5 equivalents of sulfonyl chloride). Impurity profiles from incomplete cyclization or sulfonylation are common; purification via gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) is recommended .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are data interpreted?

- 1H/13C NMR : Assign the tetrahydroisoquinoline protons (δ 3.2–4.5 ppm for CH2/CH groups) and sulfonamide NH (δ 8.1–8.3 ppm, broad singlet). Aromatic protons from the methoxyphenyl group appear as doublets at δ 6.8–7.4 ppm.

- HRMS : Confirm molecular weight (C19H22ClN2O5S2; calculated [M+H]+: 481.07) with <2 ppm error.

- IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and NH bend at 1590 cm⁻¹. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation in ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

- Dose-response standardization : Use a 10-point dilution series (1 nM–100 µM) with three biological replicates.

- Target engagement validation : Employ SPR (surface plasmon resonance) to measure direct binding kinetics (KD) to purported targets like σ-1 receptors or carbonic anhydrase isoforms.

- Off-target profiling : Screen against a panel of 50+ kinases or GPCRs to identify polypharmacology .

Q. What advanced synthetic strategies improve yield and purity for large-scale production (>10 g) of this compound?

- Flow chemistry : Continuous-flow cyclization reduces side reactions (residence time: 20 minutes at 75°C).

- DoE (Design of Experiments) : Optimize sulfonylation using a 3-factor (temperature, equivalents, solvent polarity) Box-Behnken design.

- Crystallization-driven purification : Use antisolvent (hexane) addition in THF to isolate high-purity (>99%) product .

Q. How can in silico modeling predict the compound’s metabolic stability and toxicity profile?

- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (2.8–3.5), CYP450 inhibition (CYP3A4: high risk), and hERG liability.

- Metabolite identification : Run molecular docking (AutoDock Vina) with CYP2C9 and CYP2D6 isoforms to predict hydroxylation or sulfone oxidation sites. Validate with microsomal assays (human liver microsomes + NADPH) .

Q. What methodological approaches are recommended for studying the compound’s reactivity under physiological conditions?

- pH-dependent stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours; monitor degradation via LC-MS.

- Glutathione adduct screening : Treat with 5 mM GSH in hepatocyte lysates to assess thiol-reactivity (indicative of covalent binding risks) .

Q. How can researchers analyze the sulfonamide group’s electronic effects on biological target interactions?

- SAR studies : Synthesize analogs with substituents (e.g., methyl, nitro) at the sulfonamide para-position.

- DFT calculations : Compute electrostatic potential maps (Gaussian 16) to correlate sulfonamide charge distribution with binding affinity (e.g., ΔG from ITC data) .

Q. What advanced techniques elucidate reaction mechanisms in the compound’s synthetic pathway?

- Kinetic isotope effects (KIE) : Use deuterated intermediates to identify rate-determining steps in cyclization.

- In situ IR spectroscopy : Monitor sulfonylation progress by tracking sulfonyl chloride consumption (peaks at 1375 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.